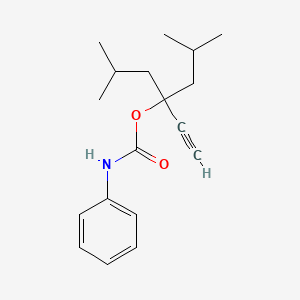

4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate

Description

Properties

CAS No. |

6289-27-6 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(4-ethynyl-2,6-dimethylheptan-4-yl) N-phenylcarbamate |

InChI |

InChI=1S/C18H25NO2/c1-6-18(12-14(2)3,13-15(4)5)21-17(20)19-16-10-8-7-9-11-16/h1,7-11,14-15H,12-13H2,2-5H3,(H,19,20) |

InChI Key |

DKCKRBOSHIWXJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)(C#C)OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylheptan-4-ol with an ethynyl halide to introduce the ethynyl group. This intermediate is then reacted with phenyl isocyanate to form the final phenylcarbamate product. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The phenylcarbamate moiety can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the phenylcarbamate group.

Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions, typically under mild conditions to prevent decomposition.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Production of amines from the phenylcarbamate group.

Substitution: Formation of azides or thiol derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate

4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a chemical compound with a unique structure, characterized by an ethynyl group, two methyl groups, and a phenylcarbamate moiety. It has a molecular weight of approximately 287.3966 g/mol and the molecular formula . This compound is investigated for its applications in chemistry, biology, medicine, and industry.

Applications

- Chemistry 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology Due to its unique structure, this compound is investigated for its potential as a biochemical probe.

- Medicine The compound is explored for potential therapeutic properties, especially in the development of new drugs.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate's biological activity may stem from its ability to interact with biological targets, such as enzymes and receptors. Research suggests potential antimicrobial properties against various bacterial strains and indications that it may inhibit specific cancer cell lines, though detailed studies are required to confirm these effects.

Hydrolysis

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the phenylcarbamate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Carbamates

Biological Activity

4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. With a molecular formula of C_{17}H_{25}NO_2 and a molecular weight of approximately 287.3966 g/mol, this compound features a phenylcarbamate group linked to a branched heptyl chain, which may influence its pharmacological profile and applications in medicinal chemistry.

Synthesis

The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves the reaction of an appropriate alkyl halide with a phenyl carbamate under conditions favorable for nucleophilic substitution. The ethynyl group is introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling techniques.

Research suggests that the biological activity of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies are essential to elucidate its mechanism of action and therapeutic potential.

Pharmacological Applications

The compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : There are indications that it may inhibit specific cancer cell lines, although detailed studies are required to confirm these effects.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Ethynylphenol | C_{10}H_{10}O | Ethynyl group attached to a phenol |

| 2-(Morpholin-4-yl)ethyl phenylcarbamate | C_{12}H_{15}N_O_2 | Contains a morpholine ring; used in pharmaceuticals |

| 4-Ethynyl-2,6-dimethylphenol | C_{12}H_{14}O | Similar structure but lacks the heptyl chain |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various carbamates, including 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics.

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. Further investigation into its mechanism revealed apoptosis induction in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify critical variables and interactions . Quantum chemical calculations (e.g., density functional theory) may predict reaction feasibility, as proposed by ICReDD’s integration of computational and experimental workflows . Preliminary screening via small-scale reactions under varied conditions can narrow optimal pathways while conserving resources .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR) for cross-validation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves stereochemical details. For trace impurities, use hyphenated techniques like LC-MS/MS . Differential scanning calorimetry (DSC) can assess thermal stability, critical for storage protocols .

Q. How should researchers handle safety and stability concerns during laboratory synthesis?

- Methodological Answer : Prioritize hazard assessment via Safety Data Sheets (SDS) for precursor chemicals (e.g., phenyl isocyanate derivatives). Implement engineering controls (fume hoods) and personal protective equipment (PPE). Test compound stability under varying pH, temperature, and light exposure to define safe handling guidelines .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and regioselectivity in the synthesis of this carbamate?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map transition states and energy barriers. Tools like Gaussian or ORCA can model electron density shifts during carbamate bond formation. Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., assay protocols, solvent effects). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability tests) to confirm target specificity. Employ cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., ethynyl group orientation) with activity trends .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s chiral centers?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Apply kinetic resolution models to refine catalyst-substrate interactions .

Q. What methodologies address discrepancies between predicted and observed solubility profiles?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Validate via shake-flask or UV-Vis spectrophotometry under controlled temperatures. Molecular dynamics (MD) simulations can model solute-solvent interactions at atomic resolution, identifying mismatches between empirical and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.